Piperidine, 1,1'-(2-chloro-1,3-propanediyl)bis-
Description
Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- is an organic compound that belongs to the class of heterocyclic amines. This compound features a six-membered ring structure with nitrogen as a heteroatom, making it a significant molecule in various chemical and pharmaceutical applications. The presence of the chloro group and the propanediyl linkage adds to its reactivity and versatility in synthetic chemistry.
Properties
CAS No. |
62119-88-4 |
|---|---|
Molecular Formula |
C13H25ClN2 |
Molecular Weight |
244.80 g/mol |
IUPAC Name |
1-(2-chloro-3-piperidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C13H25ClN2/c14-13(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h13H,1-12H2 |
InChI Key |
ZNGRQGGERBBPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- typically involves the reaction of piperidine with 1,3-dichloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or acetone
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted piperidines, N-oxides, and reduced amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- involves its interaction with various molecular targets, including enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the chloro and propanediyl groups.
Pyridine: A six-membered ring with nitrogen but without the saturated ring structure.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 1,1’-(2-chloro-1,3-propanediyl)bis- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloro group and the propanediyl linkage makes it more versatile in synthetic applications compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
